Pyrrolidine, 1-stearoyl-

Catalog No.
S575922
CAS No.
33707-76-5
M.F
C22H43NO
M. Wt
337.6 g/mol
Availability
Inquiry
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Pyrrolidine, 1-stearoyl-

CAS Number

33707-76-5

Product Name

Pyrrolidine, 1-stearoyl-

IUPAC Name

1-pyrrolidin-1-yloctadecan-1-one

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-21H2,1H3

InChI Key

AEBDOCOLSSICMC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CCCC1

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CCCC1

1-(1-pyrrolidinyl)-1-octadecanone is a member of pyrrolidines.

Pyrrolidine, 1-stearoyl- is a chemical compound with the molecular formula C22H43NOC_{22}H_{43}NO and a molecular weight of approximately 337.58 g/mol. It is also known by other names such as 1-Octadecanoylpyrrolidine and 1-Stearoylpyrrolidine. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a stearoyl group (derived from stearic acid) at the nitrogen atom. The structure of this compound can be represented by its InChI key: AEBDOCOLSSICMC-UHFFFAOYSA-N, and it has a CAS Registry Number of 33707-76-5 .

Typical for amides and esters due to the presence of the carbonyl group in its structure. It can undergo:

  • Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to yield pyrrolidine and stearic acid.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Transamidation: This compound can react with other amines to form new amides through transamidation reactions.

These reactions highlight its potential utility in organic synthesis and medicinal chemistry.

Pyrrolidine, 1-stearoyl- can be synthesized through several methods:

  • Direct Acylation: Pyrrolidine can be acylated directly with stearoyl chloride in the presence of a base such as triethylamine to form Pyrrolidine, 1-stearoyl-.
  • Esterification: Reacting pyrrolidine with stearic acid under acidic conditions can yield the desired compound through esterification.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing this compound from its precursors.

These methods provide flexibility in synthesizing Pyrrolidine, 1-stearoyl- for various applications.

Pyrrolidine, 1-stearoyl- has potential applications in several fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as an intermediate in drug design or as a component in drug formulations.
  • Cosmetics: Its emollient properties make it suitable for use in cosmetic formulations.
  • Biotechnology: It could be utilized in developing delivery systems for therapeutic agents due to its ability to interact with lipid membranes.

Interaction studies involving Pyrrolidine, 1-stearoyl- focus primarily on its behavior in biological systems. Preliminary investigations suggest that it may interact with cell membranes, influencing permeability and potentially enhancing the bioavailability of co-administered drugs. Further studies are needed to elucidate specific interactions at the molecular level.

Pyrrolidine, 1-stearoyl- shares structural similarities with several other compounds that contain pyrrolidine rings or fatty acid chains. Here are some comparable compounds:

Compound NameStructure TypeNotable Features
PyrrolidineHeterocyclic amineBasic nitrogen atom; versatile reactivity
StearamideFatty acid amideLong-chain fatty acid; potential surfactant properties
OleamideFatty acid amideKnown for sleep-inducing properties; unsaturated fatty chain
PalmitamideFatty acid amideSimilar to stearamide; shorter fatty chain

Uniqueness of Pyrrolidine, 1-stearoyl-

Pyrrolidine, 1-stearoyl- is unique due to its combination of a pyrrolidine ring with a long-chain fatty acid moiety (stearic acid), which may confer distinct physicochemical properties not found in simpler derivatives or other fatty acid amides. This unique structure may enhance its functionality in applications ranging from pharmaceuticals to materials science.

Molecular Formula and Weight

Pyrrolidine, 1-stearoyl- possesses the molecular formula C₂₂H₄₃NO and exhibits a molecular weight of 337.592 daltons according to standard reference data [1]. The compound is also known by several systematic names including 1-(1-Pyrrolidinyl)-1-octadecanone and N-stearoylpyrrolidine [2]. The monoisotopic mass has been determined to be 337.334465 daltons, reflecting the precise mass when considering the most abundant isotopes of constituent elements [1].

PropertyValueUnit
Molecular FormulaC₂₂H₄₃NO-
Average Molecular Weight337.592daltons
Monoisotopic Mass337.334465daltons
Chemical Registry Number33707-76-5-

The compound consists of 22 carbon atoms, 43 hydrogen atoms, one nitrogen atom, and one oxygen atom, representing a substantial fatty acid amide derivative [2] [5]. This molecular composition places the compound within the category of N-acylated heterocyclic compounds, specifically as a stearoyl-substituted pyrrolidine ring system [1].

Structural Configuration

The structural configuration of pyrrolidine, 1-stearoyl- features a five-membered saturated nitrogen heterocycle attached to an octadecanoyl (stearoyl) chain through an amide linkage [14]. The pyrrolidine ring adopts a non-planar conformation characteristic of saturated five-membered rings, exhibiting what is termed "pseudorotation" behavior [15]. This conformational flexibility allows the ring to adopt energetically favorable envelope conformations that minimize ring strain [15].

The stearoyl portion of the molecule consists of an eighteen-carbon saturated aliphatic chain terminating in a carbonyl group that forms the amide bond with the pyrrolidine nitrogen [2]. The overall molecular geometry can be described as an extended structure where the long alkyl chain extends away from the compact pyrrolidine ring system [1]. The amide bond connecting these two structural units exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl π-system [25].

The molecular architecture demonstrates a clear segregation between the polar amide functionality and the hydrophobic alkyl chain, which influences the compound's physical and chemical properties [33]. The pyrrolidine ring maintains its characteristic tetrahedral geometry around the nitrogen atom when considering the amide substitution [25].

Stereochemistry and Conformational Analysis

The stereochemical properties of pyrrolidine, 1-stearoyl- are primarily governed by the conformational behavior of the pyrrolidine ring system [18]. Unlike aromatic pyrrole, the saturated pyrrolidine ring can adopt multiple conformations through pseudorotation, a process where the ring pucker moves around the ring circumference [15]. This conformational flexibility is crucial for understanding the three-dimensional structure and biological activity of pyrrolidine-containing compounds [15].

The pyrrolidine ring typically adopts envelope conformations where four atoms lie approximately in a plane while the fifth atom is displaced above or below this plane [18]. The specific conformation adopted depends on the nature and position of substituents, with the N-stearoyl group influencing the preferred envelope form [18]. Conformational analysis studies have demonstrated that N-acylation can effectively tune the pyrrolidine conformation across the entire pseudorotation cycle [18].

The stearoyl chain adopts an extended all-trans conformation in its lowest energy state, though rotation around carbon-carbon single bonds allows for conformational flexibility [33]. The torsional angles around the amide bond are constrained by the partial double-bond character, with the carbonyl group and pyrrolidine nitrogen maintaining a planar arrangement [25].

Conformational ParameterTypical RangeReference State
Ring Pucker Amplitude0.35-0.45 ÅEnvelope Form
Pseudorotation Phase0-360°Variable
Amide Torsion Angle0° ± 20°Planar
Alkyl Chain ConformationAll-transExtended

Electron Distribution and Bonding

The electron distribution in pyrrolidine, 1-stearoyl- is characterized by distinct bonding patterns within the pyrrolidine ring and the attached stearoyl chain [26]. The pyrrolidine nitrogen atom possesses a lone pair of electrons that participates in resonance with the adjacent carbonyl group, creating delocalized electron density across the amide linkage [26]. This electron delocalization results in the carbonyl carbon bearing partial positive charge while the nitrogen carries partial negative charge [15].

The carbon-nitrogen bonds within the pyrrolidine ring exhibit typical single-bond character with bond lengths approximately 1.47 Å [25]. The amide carbon-nitrogen bond demonstrates shorter bond length (approximately 1.33 Å) due to partial double-bond character arising from resonance stabilization [25]. The carbonyl carbon-oxygen bond maintains double-bond character with a bond length near 1.23 Å [25].

Within the stearoyl chain, carbon-carbon bonds exhibit standard single-bond characteristics with bond lengths of approximately 1.54 Å and tetrahedral geometry around each carbon center [24]. The electron density distribution along the alkyl chain is relatively uniform, with slight polarization effects near the carbonyl group due to its electron-withdrawing nature [24].

The overall molecular orbital structure features a highest occupied molecular orbital localized primarily on the nitrogen lone pair and carbonyl π-system, while the lowest unoccupied molecular orbital corresponds to the carbonyl π* antibonding orbital [26]. This electronic configuration influences the compound's reactivity and spectroscopic properties [26].

Spectroscopic Identifiers

InChI and SMILES Notations

The International Chemical Identifier (InChI) for pyrrolidine, 1-stearoyl- provides a standardized representation of its molecular structure [2]. The complete InChI string is: InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-21H2,1H3 [2] . This notation systematically describes the connectivity of all atoms within the molecule, including the pyrrolidine ring closure and the extended alkyl chain [2].

The Simplified Molecular Input Line Entry System (SMILES) notation represents the structure as: CCCCCCCCCCCCCCCCCC(=O)N1CCCC1 [21]. This linear notation efficiently captures the molecular structure by indicating the eighteen-carbon chain connected to a carbonyl group, which in turn is bonded to the nitrogen of a pyrrolidine ring . The ring closure is indicated by the numerical identifier "1" appearing at both the nitrogen and the carbon that closes the five-membered ring [21].

Notation SystemIdentifier
InChIInChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-21H2,1H3
InChI KeyAEBDOCOLSSICMC-UHFFFAOYSA-N
SMILESCCCCCCCCCCCCCCCCCC(=O)N1CCCC1
Canonical SMILESCCCCCCCCCCCCCCCCCC(=O)N1CCCC1

Chemical Identifier Systems

Multiple chemical identifier systems provide unique identifiers for pyrrolidine, 1-stearoyl- to ensure unambiguous identification across scientific databases [1] [2]. The Chemical Abstracts Service Registry Number is 33707-76-5, serving as the primary identifier in chemical literature and regulatory databases [1] [2]. This registry number uniquely identifies the compound regardless of naming conventions or structural representations [5].

The ChemSpider identification number 499668 provides access to comprehensive chemical data within the ChemSpider database system [1]. The National Institute of Standards and Technology maintains detailed spectroscopic and thermodynamic data under their webbook system, facilitating access to experimental measurements and calculated properties [2] [5].

The compound appears in various chemical databases under alternative systematic names including 1-Octadecanoylpyrrolidine and Pyrrolidine, 1-(1-oxooctadecyl)- [2] [5]. These naming variations reflect different approaches to systematic nomenclature while referring to the identical molecular structure [2]. The standardized InChI Key AEBDOCOLSSICMC-UHFFFAOYSA-N provides a hash-encoded version of the full InChI string, enabling rapid database searches and cross-referencing [2] .

Identifier SystemValuePurpose
CAS Registry Number33707-76-5Primary Chemical Identifier
ChemSpider ID499668Database Cross-Reference
NIST Webbook IDC22H43NOSpectroscopic Data Access
InChI KeyAEBDOCOLSSICMC-UHFFFAOYSA-NComputational Searching

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Dates

Last modified: 02-18-2024

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